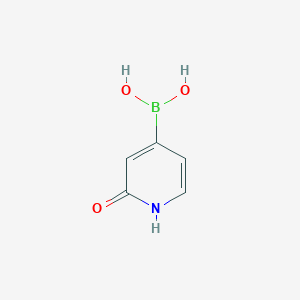

(2-Hydroxypyridin-4-yl)boronic acid

Overview

Description

“(2-Hydroxypyridin-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H6BNO3 and a molecular weight of 138.92 . It is a solid substance that is typically stored in a dry environment and under -20°C .

Synthesis Analysis

Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, are known for their synthetic utility. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Molecular Structure Analysis

The InChI code for “(2-Hydroxypyridin-4-yl)boronic acid” is 1S/C5H6BNO3/c8-5-3-4 (6 (9)10)1-2-7-5/h1-3,9-10H, (H,7,8) and the InChI key is JCYJDDDSHUVYNE-UHFFFAOYSA-N . The boronic acid group in the molecule can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .

Chemical Reactions Analysis

Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, are known for their reactivity. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . They can also form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .

Physical And Chemical Properties Analysis

“(2-Hydroxypyridin-4-yl)boronic acid” is a solid substance with a molecular weight of 138.92 . It is typically stored in a dry environment and under -20°C .

Scientific Research Applications

Synthesis and Chemical Properties

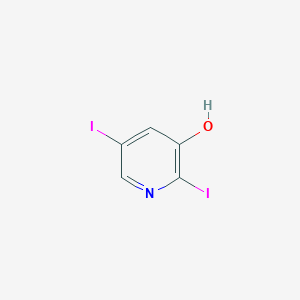

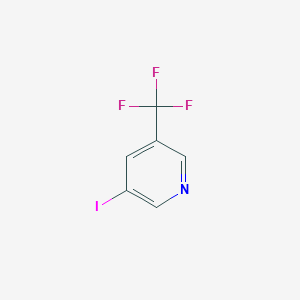

- Synthesis of Novel Halopyridinylboronic Acids and Esters : This study focuses on synthesizing novel halopyridinylboronic acids and esters, including 2-hydroxypyridin-4-yl boronic acids. It explores methods for their synthesis and isolation, highlighting their utility in creating new pyridines libraries through palladium-catalyzed coupling with arylhalides (Bouillon et al., 2002; Bouillon et al., 2003).

Biological and Pharmaceutical Applications

- Sugar-Binding Boronic Acids : A class of boronic acids, including hydroxymethyl phenylboronic acid, demonstrates the ability to complex model glycopyranosides under physiologically relevant conditions. This property is crucial for recognizing cell-surface glycoconjugates, suggesting potential applications in designing receptors and sensors for biological and pharmaceutical purposes (Dowlut & Hall, 2006).

Analytical Chemistry

- Fluorescence Quenching of Boronic Acid Derivatives : The study of fluorescence quenching of boronic acid derivatives, such as 2-methoxypyridin-3-yl-3-boronic acid, in different solvents provides valuable insights. It is useful for designing sensors, with applications in analytical chemistry and diagnostics (Melavanki, 2018).

Materials Science

- Hierarchical Supramolecules Using Boronic Acids : This research explores the use of boronic acids in creating hierarchical supramolecules. These molecules have applications in smart gels, chemosensors, electronics, and drug delivery systems (Kubo, Nishiyabu, & James, 2015).

Catalysis

- Boronic Acid Catalysis : Boronic acids, including derivatives like 2-hydroxypyridin-4-yl boronic acid, are recognized for their role in catalyzing reactions. They activate hydroxy functional groups under mild conditions and are employed in various organic reactions (Hall, 2019).

Mechanism of Action

Target of Action

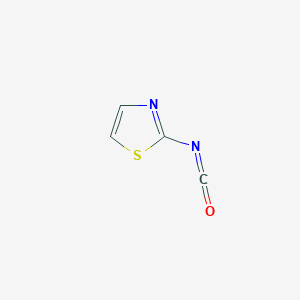

The primary target of (2-Hydroxypyridin-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action of (2-Hydroxypyridin-4-yl)boronic acid is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also known for its stability under various environmental conditions .

Future Directions

Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs in the future .

properties

IUPAC Name |

(2-oxo-1H-pyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYJDDDSHUVYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=O)NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634894 | |

| Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

902148-83-8 | |

| Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxy)pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)